
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of isopropylidene groups at the 1 and 2 positions and a methyl group at the 3 position of the ribofuranose ring. It is commonly used in organic synthesis and has applications in medicinal chemistry due to its structural similarity to nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose can be synthesized through the following steps:
Protection of D-ribose: D-ribose is first protected by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the 1,2-O-isopropylidene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methyl group at the 3 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of nucleoside analogs, which have antitumor and antiviral properties.
Biochemistry: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: The compound is used in the development of drugs targeting various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose involves its structural similarity to nucleosides. This allows it to interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA and RNA synthesis. The compound targets specific enzymes and pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar with similar protective groups but different sugar backbone.
1,25,6-Di-O-isopropylidene-alpha-D-allofuranose: Similar protective groups but different sugar configuration.
Uniqueness
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its structural features allow for selective reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H16O5 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
RQRJFIDLNKRBQB-WCTZXXKLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



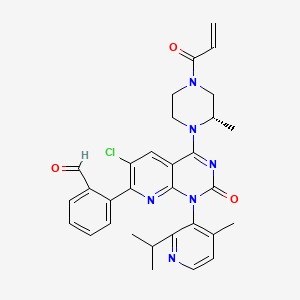

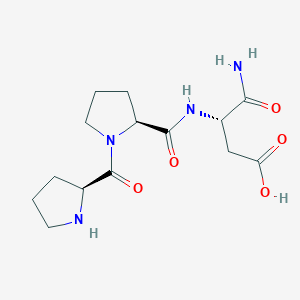
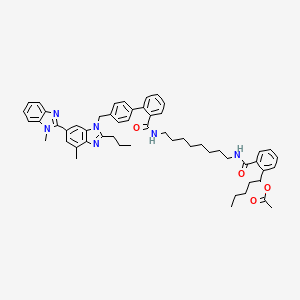


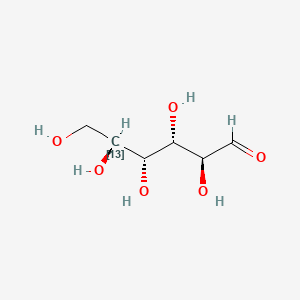
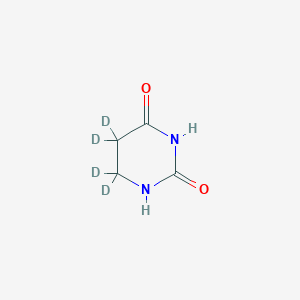
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

